Etravirine-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etravirine-d6 is a deuterated form of etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor. It is primarily used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections. The deuterated version, this compound, is often utilized in pharmacokinetic studies to understand the drug’s behavior in the body more accurately.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of etravirine involves several key steps, including halogenation, amination, and cyclization reactions. One practical method involves the use of microwave-promoted amination, which significantly reduces reaction time and improves yield. The process starts with halogenated pyridines or 4-guanidinobenzonitrile as starting materials .
Industrial Production Methods: Industrial production of etravirine involves a series of well-optimized steps to ensure high yield and purity. The process includes performing a cyclization reaction under alkaline conditions, followed by chlorination and bromination to obtain the intermediate compounds. These intermediates undergo further substitution reactions to produce etravirine .
化学反応の分析
Types of Reactions: Etravirine undergoes various chemical reactions, including:
Oxidation: Etravirine can be oxidized under specific conditions, although this is not a primary reaction pathway.
Reduction: Reduction reactions are less common for etravirine.
Substitution: The most significant reactions involve nucleophilic substitution, particularly during its synthesis.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Halogenated compounds and amines are commonly used in substitution reactions.
Major Products: The primary product of these reactions is etravirine itself, with various intermediates formed during the synthesis process .
科学的研究の応用
Etravirine-d6 has several scientific research applications:
Chemistry: Used in the study of reaction mechanisms and kinetics.
Biology: Helps in understanding the metabolic pathways of etravirine.
Medicine: Utilized in pharmacokinetic studies to improve drug formulations and dosing regimens.
Industry: Employed in the development of new antiretroviral therapies.
作用機序
Etravirine-d6 exerts its effects by directly inhibiting the reverse transcriptase enzyme of human immunodeficiency virus type 1. It binds to the enzyme and blocks both DNA-dependent and RNA-dependent polymerase activities, preventing the replication of the virus . This mechanism does not affect human DNA polymerases alpha, beta, or gamma, making it highly specific to the virus .
類似化合物との比較
Efavirenz: A first-generation non-nucleoside reverse transcriptase inhibitor.
Nevirapine: Another first-generation non-nucleoside reverse transcriptase inhibitor.
Rilpivirine: A second-generation non-nucleoside reverse transcriptase inhibitor similar to etravirine.
Uniqueness: Etravirine-d6 is unique due to its higher genetic barrier to resistance and its effectiveness against non-nucleoside reverse transcriptase inhibitor-resistant strains of human immunodeficiency virus type 1. Its deuterated form, this compound, provides more accurate pharmacokinetic data, aiding in better drug development and therapeutic strategies .
特性
IUPAC Name |
4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-bis(trideuteriomethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i1D3,2D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGWGZALEOIKDF-WFGJKAKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。